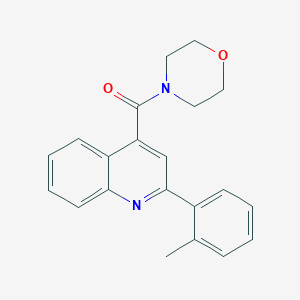
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine, also known as GBR-12909, is a potent dopamine reuptake inhibitor. It has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Mécanisme D'action
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a key role in reward, motivation, and movement. By blocking the reuptake of dopamine, N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine increases the amount of dopamine available in the brain, which can improve symptoms of neurological disorders.
Biochemical and Physiological Effects:
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine has been shown to have several biochemical and physiological effects. It increases dopamine levels in the brain, which can improve symptoms of Parkinson's disease and ADHD. It can also reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine has several advantages for lab experiments. It is a potent dopamine reuptake inhibitor, making it a useful tool for studying the role of dopamine in various neurological disorders. However, it also has some limitations. It can be toxic at high doses, and its effects can be difficult to interpret due to its complex mechanism of action.
Orientations Futures
There are several future directions for research on N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine. One area of interest is its potential use in the treatment of addiction. Studies have shown that N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine can reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction. Another area of interest is its potential use in the treatment of Parkinson's disease. N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine has been shown to increase dopamine levels in the brain, which can improve symptoms of Parkinson's disease. Finally, researchers are interested in developing new dopamine reuptake inhibitors that are more selective and have fewer side effects than N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine.
Méthodes De Synthèse
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine can be synthesized using a multi-step process that involves the reaction of 1-naphthylamine with 3-nitrobenzyl chloride to form the intermediate 1-(1-naphthyl)-3-nitrobenzylamine. This intermediate is then reacted with N-methylpiperazine to form the final product, N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine.
Applications De Recherche Scientifique
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine has been widely used in scientific research to study the role of dopamine in various neurological disorders. It has been shown to increase dopamine levels in the brain, which can improve symptoms of Parkinson's disease and ADHD. It has also been studied as a potential treatment for addiction, as it can reduce the rewarding effects of drugs of abuse.
Propriétés
IUPAC Name |
N-methyl-N-(naphthalen-1-ylmethyl)-1-(3-nitrophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-20(13-15-6-4-10-18(12-15)21(22)23)14-17-9-5-8-16-7-2-3-11-19(16)17/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQVZCOEIGDXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)[N+](=O)[O-])CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198230 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5695492.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)

![6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5695511.png)
![4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)
![3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5695516.png)

![3,6,11,11-tetramethyl-11,12-dihydro-2H,9H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B5695532.png)
![3-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5695539.png)
![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide](/img/structure/B5695553.png)

![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)